Etacstil Inhibits Tamoxifen-Stimulated Breast Tumor Growth Unlike Raloxifene
In an athymic mouse model bearing tamoxifen-stimulated MCF-7 breast tumor xenografts, Etacstil (1.5 mg daily, p.o.) effectively blocked tumor growth stimulated by tamoxifen, whereas raloxifene (1.5 mg daily, p.o.) failed to inhibit this tamoxifen-driven proliferation [1]. This differential efficacy demonstrates that Etacstil retains antitumor activity in a tamoxifen-resistant setting, a context where raloxifene is ineffective.
| Evidence Dimension | Inhibition of tamoxifen-stimulated breast tumor growth in vivo |
|---|---|
| Target Compound Data | Effective blockade |
| Comparator Or Baseline | Raloxifene (1.5 mg daily p.o.) |
| Quantified Difference | Etacstil blocks; raloxifene does not block |
| Conditions | Athymic mice with MCF-7 TAM LT xenografts; 1.5 mg daily p.o. |
Why This Matters
Procurement of Etacstil is essential for research programs investigating endocrine resistance, as raloxifene cannot serve as a substitute in models of tamoxifen-refractory disease.
- [1] Dardes, R. C., O'Regan, R. M., Gajdos, C., Robinson, S. P., Bentrem, D., De Los Reyes, A., & Jordan, V. C. (2002). Effects of a new clinically relevant antiestrogen (GW5638) related to tamoxifen on breast and endometrial cancer growth in vivo. Clinical Cancer Research, 8(6), 1995-2001. View Source
